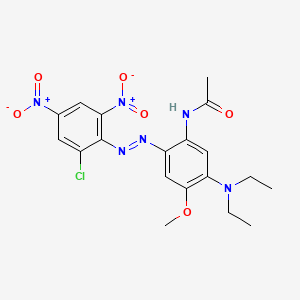

N-(2-((2-Chloro-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-methoxyphenyl)acetamide

Description

N-(2-((2-Chloro-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-methoxyphenyl)acetamide (CAS: 79295-99-1) is a synthetic azo compound characterized by a complex aromatic framework. Its molecular formula is C₁₉H₂₁ClN₆O₆, with a molecular weight of 488.87 g/mol . The structure consists of two aromatic rings bridged by an azo (-N=N- group) linkage. Key substituents include:

- A 2-chloro-4,6-dinitrophenyl group on one ring, providing electron-withdrawing effects.

- A diethylamino group and methoxy group on the adjacent phenyl ring, contributing to solubility and steric effects.

The compound is synthesized via diazotization and coupling reactions, often involving nitroaniline precursors and substituted acetamide derivatives. Crystallographic studies of analogous azo compounds (e.g., cyano-substituted variants) reveal near-coplanar aromatic rings with intramolecular hydrogen bonding (N–H···N), influencing stability and reactivity .

Properties

CAS No. |

79295-99-1 |

|---|---|

Molecular Formula |

C19H21ClN6O6 |

Molecular Weight |

464.9 g/mol |

IUPAC Name |

N-[2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide |

InChI |

InChI=1S/C19H21ClN6O6/c1-5-24(6-2)16-9-14(21-11(3)27)15(10-18(16)32-4)22-23-19-13(20)7-12(25(28)29)8-17(19)26(30)31/h7-10H,5-6H2,1-4H3,(H,21,27) |

InChI Key |

LJIKWZXCXJFCCB-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((2-Chloro-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-methoxyphenyl)acetamide typically involves a multi-step process:

Diazotization: The process begins with the diazotization of 2-chloro-4,6-dinitroaniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.

Coupling Reaction: The diazonium salt formed is then coupled with 5-(diethylamino)-4-methoxyacetanilide under alkaline conditions to form the azo compound.

Acetylation: The final step involves acetylation of the amino group to yield this compound.

Industrial Production Methods: In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling and acetylation steps.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

Reduction: The azo group (N=N) can be reduced to form the corresponding amines. This reaction is typically carried out using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.

Substitution: The chloro group in the aromatic ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Sodium dithionite or catalytic hydrogenation are typical methods.

Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of aromatic amines.

Substitution: Formation of substituted aromatic compounds with various functional groups replacing the chloro group.

Scientific Research Applications

Analytical Chemistry

Separation Techniques

N-(2-((2-Chloro-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-methoxyphenyl)acetamide has been effectively used in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. The compound can be analyzed using reverse phase HPLC methods, where acetonitrile and water are commonly used as mobile phases. This method is scalable and suitable for isolating impurities during preparative separation processes .

Mass Spectrometry Applications

The compound's compatibility with mass spectrometry (MS) makes it valuable for pharmacokinetic studies. By replacing phosphoric acid with formic acid in the mobile phase, researchers can enhance the sensitivity of detection, facilitating detailed analysis of drug metabolism and pharmacodynamics .

Pharmacological Research

Potential Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The presence of the dinitrophenyl group may contribute to its ability to induce apoptosis in malignant cells. Studies have shown that azo compounds can interact with cellular components, leading to DNA damage and subsequent cell death .

Drug Development

The compound's unique structure allows it to serve as a lead compound in drug development. Its ability to modify biological activity through structural alterations makes it a candidate for developing new therapeutic agents targeting specific diseases .

Material Science

Dye Chemistry

Due to its azo group, this compound has potential applications as a dye or pigment in various materials. Azo dyes are known for their vibrant colors and stability, making them suitable for use in textiles and coatings .

Case Studies

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application:

In dyeing: The azo group forms stable bonds with fibers, imparting color.

In photodynamic therapy: The compound absorbs light and generates reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

Endocrine Disruption and Reprotoxicity

The target compound and its bromo analogue (68877-63-4) are identified as endocrine disruptors, acting as antagonists of androgen receptors (>50% inhibition in vitro) . At 1 mg/L concentrations, the compound induces cytochrome P450 2K, suggesting metabolic interference in aquatic organisms . In contrast, the cyano-substituted analogue (C₁₉H₁₉N₇O₅) lacks reported endocrine activity, likely due to its distinct electron distribution .

Biological Activity

N-(2-((2-Chloro-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-methoxyphenyl)acetamide, commonly referred to as the compound with CAS number 66557-45-7, is a synthetic organic compound with significant potential in biological applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's chemical structure is characterized by the following properties:

- Molecular Formula : C18H19ClN6O5

- Molecular Weight : 434.83 g/mol

- Density : 1.42 g/cm³

- Boiling Point : 680.8ºC at 760 mmHg

- Flash Point : 365.5ºC

These physical properties suggest that the compound may exhibit stability under various conditions, which is crucial for its biological applications.

Pharmacological Properties

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacterial strains. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to established antibiotics in certain contexts .

- Antitumor Activity : Research has demonstrated that this compound may possess antitumor properties. In vitro studies have shown cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and human gastric cancer (SGC7901). These effects are attributed to its ability to induce apoptosis in cancer cells, thereby inhibiting tumor growth .

- Mechanism of Action : The biological activity of this compound is primarily linked to its azo group and the presence of electron-withdrawing nitro groups, which enhance its reactivity and interaction with cellular targets. This interaction can lead to the generation of reactive oxygen species (ROS), contributing to its cytotoxic effects against cancer cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on various synthesized derivatives of azo compounds revealed that this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The MIC values ranged from 64 to 512 µg/mL depending on the bacterial strain tested .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 128 |

| Escherichia coli | 256 |

| Pseudomonas aeruginosa | 512 |

Case Study 2: Antitumor Activity

In an investigation of its antitumor potential, this compound was tested on MCF-7 and SGC7901 cell lines using the MTT assay. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting substantial cytotoxicity at concentrations as low as 10 µM .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| SGC7901 | 15 |

Q & A

Q. What synthetic methodologies are commonly employed for preparing azo-acetamide derivatives like this compound?

The synthesis typically involves azo coupling between a diazonium salt and an aromatic amine. For example, intermediates such as chloroacetylated precursors can be reacted with potassium carbonate in dimethylformamide (DMF) under stirring at room temperature. Reaction progress is monitored via thin-layer chromatography (TLC), with final products isolated by precipitation . Characterization often includes NMR, mass spectrometry (MS), and elemental analysis.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

- TLC for reaction monitoring.

- Nuclear Magnetic Resonance (NMR) for confirming substituent positions and electronic environments.

- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.

- Elemental Analysis to verify purity and stoichiometry. These methods align with protocols used in analogous acetamide derivative syntheses .

Q. What physicochemical properties are influenced by the compound’s functional groups?

The azo (-N=N-) group contributes to chromophoric properties, while electron-withdrawing substituents (e.g., nitro, chloro) enhance stability and alter solubility. The diethylamino and methoxy groups increase lipophilicity and hydrogen-bonding potential, impacting bioavailability and receptor interactions .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in receptor-binding predictions for this compound?

Hybrid approaches integrating wet-lab data with machine learning (ML) models can improve accuracy. For instance, receptor-response studies achieved ~70% correlation by combining heterologous receptor expression data (e.g., 93 odorants tested across 464 receptors) with meta-analyses of existing datasets . Methodological transparency in parameter tuning (e.g., bioelectronic nose calibration) is critical to address divergent results .

Q. What experimental designs are suitable for analyzing contradictory bioactivity data across studies?

Longitudinal panel designs with multiple measurement waves (e.g., T1, T2, T3) can differentiate short-term vs. long-term effects. Structural equation modeling (SEM) and bootstrapping can test mediation mechanisms, such as effort exertion’s role in linking presenteeism to outcomes . For bioactivity studies, similar frameworks could isolate temporal metabolic or toxicity effects.

Q. How can researchers optimize metabolic stability assessments for this compound?

Combine in vitro microsomal assays (e.g., liver microsomes) with LC-MS/MS quantification to evaluate metabolic pathways. Protocols from hypoglycemic agent studies, which tested toxicity in murine models, provide methodological templates for dose-response and stability profiling .

Methodological Guidance for Data Contradictions

Q. What statistical approaches address non-overlapping clusters in receptor-binding studies?

Multidimensional scaling (MDS) and cluster analysis can reconcile divergent chemical feature groupings. Studies on olfactory receptors used meta-analytic frameworks to compare datasets derived from single-receptor vs. multi-receptor models, emphasizing the need for standardized biological assumptions (e.g., receptor diversity) .

Q. How should researchers validate effort exertion as a mediator in mechanistic studies?

Apply cross-lagged panel analysis to test temporal mediation. For example, presenteeism studies demonstrated that effort exertion mediates short-term performance gains (β=0.09, p<0.05) but long-term exhaustion (β=-0.17, p<0.01) . Similar models could explore biochemical pathways (e.g., enzyme inhibition vs. induction over time).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.